3beta-Cyclopentyl-5alpha-androstan-17beta-ol
Overview
Description
3beta-Cyclopentyl-5alpha-androstan-17beta-ol is a chemical compound belonging to the class of androstanoids. It is characterized by its unique structure, which includes a cyclopentyl group attached to the androstane skeleton. The compound has a molecular formula of C24H40O and a molecular weight of 344.57380 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a series of reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3beta-Cyclopentyl-5alpha-androstan-17beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different androstane derivatives.
Substitution: The cyclopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3beta-Cyclopentyl-5alpha-androstan-17-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted androstane derivatives.
Scientific Research Applications
3beta-Cyclopentyl-5alpha-androstan-17beta-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex androstane derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3beta,17alpha-diol: Another androstanoid with similar structural features but different functional groups.
3beta,17alpha-Dihydroxy-5alpha-androstane: Shares the androstane skeleton but has different hydroxylation patterns.
Uniqueness
3beta-Cyclopentyl-5alpha-androstan-17beta-ol is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other androstanoids and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-3-cyclopentyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O/c1-23-13-11-17(16-5-3-4-6-16)15-18(23)7-8-19-20-9-10-22(25)24(20,2)14-12-21(19)23/h16-22,25H,3-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCMLWGBXWRMNN-OPKHLUCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-47-4 | |
Record name | NSC58790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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